2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol
Overview
Description
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of chlorine and trifluoromethoxy groups attached to a benzyl alcohol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethoxy group, in particular, imparts significant stability and reactivity, making it a subject of interest in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzyl alcohol derivative.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethoxy iodide or trifluoromethyl sulfonic acid in the presence of a base.
Purification: The final product is purified through recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chlorination and trifluoromethoxylation can enhance efficiency and safety. Additionally, large-scale purification techniques such as distillation and crystallization are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in enzyme inhibition and receptor binding. The chlorine atoms contribute to the compound’s reactivity, facilitating interactions with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl alcohol: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-(Trifluoromethoxy)benzyl alcohol: Does not have chlorine atoms, affecting its chemical behavior and biological activity.
2,6-Dichloro-4-methoxybenzyl alcohol: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in stability and reactivity.
Uniqueness
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol is unique due to the combination of chlorine and trifluoromethoxy groups, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the chlorine atoms increase its reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in various research applications.
Properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethoxy)phenyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJPIQFBNOCFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238981 | |
Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-04-4 | |
Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886503-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.